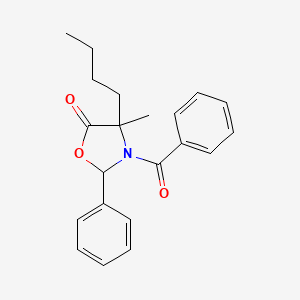
Bis(2,4,6-trichlorobenzoyl) Peroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,4,6-trichlorobenzoyl) Peroxide: is an organic peroxide compound known for its strong oxidizing properties. It is commonly used as an initiator in polymerization reactions and as a crosslinking agent in various industrial applications. The compound is characterized by its high reactivity and ability to decompose, releasing free radicals that drive chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4,6-trichlorobenzoyl) Peroxide typically involves the reaction of 2,4,6-trichlorobenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the stability of the peroxide compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, ensuring consistent product quality. The compound is often produced in a solvent medium to facilitate handling and storage.
Análisis De Reacciones Químicas
Types of Reactions: Bis(2,4,6-trichlorobenzoyl) Peroxide undergoes various types of chemical reactions, including:
Oxidation: The compound can oxidize organic substrates, converting them into more oxidized forms.
Decomposition: Upon heating, it decomposes to release free radicals, which can initiate polymerization reactions.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and organic solvents such as tetrahydrofuran.
Decomposition: Typically occurs at elevated temperatures, often in the presence of a catalyst.
Substitution: Reactions are carried out in the presence of nucleophiles under mild conditions.
Major Products Formed:
Oxidation: Produces oxidized organic compounds.
Decomposition: Generates free radicals and initiates polymer chains.
Substitution: Yields substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Bis(2,4,6-trichlorobenzoyl) Peroxide is widely used as an initiator in the polymerization of monomers to form polymers. It is also employed in the synthesis of various organic compounds through oxidation and substitution reactions.
Biology: In biological research, the compound is used to study oxidative stress and its effects on cellular processes. It serves as a model compound to investigate the mechanisms of oxidative damage in biological systems.
Medicine: The compound’s oxidative properties are explored in the development of antimicrobial agents and in the study of oxidative stress-related diseases.
Industry: Industrially, this compound is used in the production of plastics, rubbers, and other polymeric materials. It is also utilized in the crosslinking of silicone rubbers and other elastomers.
Mecanismo De Acción
The mechanism of action of Bis(2,4,6-trichlorobenzoyl) Peroxide involves the generation of free radicals upon decomposition. These free radicals initiate chain reactions in polymerization processes, leading to the formation of long polymer chains. The compound’s oxidative properties also enable it to oxidize organic substrates, altering their chemical structure and reactivity.
Comparación Con Compuestos Similares
Bis(2,4-dichlorobenzoyl) Peroxide: Similar in structure but with fewer chlorine atoms, leading to different reactivity and stability.
Benzoyl Peroxide: A widely used peroxide with similar applications but different reactivity due to the absence of chlorine atoms.
Di-tert-butyl Peroxide: Another organic peroxide used as an initiator, but with different thermal stability and decomposition characteristics.
Uniqueness: Bis(2,4,6-trichlorobenzoyl) Peroxide is unique due to its high chlorine content, which enhances its oxidative properties and reactivity. This makes it particularly effective in applications requiring strong oxidizing agents and efficient polymerization initiators.
Propiedades
Fórmula molecular |
C14H4Cl6O4 |
|---|---|
Peso molecular |
448.9 g/mol |
Nombre IUPAC |
(2,4,6-trichlorobenzoyl) 2,4,6-trichlorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H4Cl6O4/c15-5-1-7(17)11(8(18)2-5)13(21)23-24-14(22)12-9(19)3-6(16)4-10(12)20/h1-4H |
Clave InChI |
DQOLICMHPAWPKG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)C(=O)OOC(=O)C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Methoxymethoxy)ethyl]-3-methylbenzene](/img/structure/B13681490.png)





![6-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681538.png)




![N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline](/img/structure/B13681588.png)


